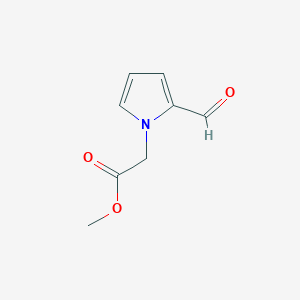

methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-formylpyrrol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)5-9-4-2-3-7(9)6-10/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYGHNZTBNVHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formylation of pyrrole, followed by the N-alkylation of the resulting pyrrole-2-carboxaldehyde. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the Vilsmeier-Haack formylation of pyrrole to introduce a formyl group at the C2 position, yielding pyrrole-2-carboxaldehyde. The subsequent step is the N-alkylation of pyrrole-2-carboxaldehyde with methyl chloroacetate in the presence of a base to afford the final product.

Experimental Protocols

Step 1: Synthesis of Pyrrole-2-carboxaldehyde via Vilsmeier-Haack Formylation

This procedure is adapted from a well-established method described in Organic Syntheses.[1]

Materials:

-

Pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

1,2-Dichloroethane

-

Sodium acetate trihydrate

-

Sodium carbonate

-

Diethyl ether

-

Petroleum ether

Procedure:

-

To a stirred solution of phosphorus oxychloride (1.1 moles) in 1,2-dichloroethane (250 mL) cooled to 0-5 °C in an ice bath, add N,N-dimethylformamide (1.1 moles) dropwise while maintaining the temperature below 10 °C.

-

Stir the resulting mixture for 30 minutes at 0-5 °C to form the Vilsmeier reagent.

-

To this mixture, add a solution of freshly distilled pyrrole (1.0 mole) in 1,2-dichloroethane (250 mL) dropwise over 1 hour, keeping the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Heat the mixture to reflux for 30 minutes.

-

Cool the reaction mixture in an ice bath and slowly add a solution of sodium acetate trihydrate (5.5 moles) in water (1 L).

-

Heat the mixture to reflux for 20 minutes with vigorous stirring.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3 x 200 mL).

-

Combine the organic layers, wash with saturated sodium carbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from petroleum ether to yield pyrrole-2-carboxaldehyde as a crystalline solid.

Step 2: Synthesis of this compound via N-Alkylation

This protocol is based on general procedures for the N-alkylation of pyrrole derivatives.[2][3]

Materials:

-

Pyrrole-2-carboxaldehyde

-

Methyl chloroacetate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of pyrrole-2-carboxaldehyde (1.0 equivalent) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl chloroacetate (1.2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Vilsmeier-Haack Formylation | Pyrrole, POCl₃, DMF | 1,2-Dichloroethane | Reflux | 0.5 | 78-85[1] |

| 2 | N-Alkylation | Pyrrole-2-carboxaldehyde, Methyl Chloroacetate, K₂CO₃ | DMF | 60-70 | 4-6 | Not Reported |

Table 2: Physicochemical and Spectroscopic Data of Pyrrole-2-carboxaldehyde

| Property | Value |

| Molecular Formula | C₅H₅NO |

| Molecular Weight | 95.10 g/mol |

| Appearance | Pale yellow crystalline solid[4] |

| Melting Point | 44-45 °C[1] |

| Boiling Point | 90 °C at 12 mmHg[1] |

Table 3: Spectroscopic Data of this compound

| Data Type | Observed Values |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| IR (cm⁻¹) | Data not available in the searched literature. |

| Mass Spec (m/z) | Data not available in the searched literature. |

Note: While a comprehensive search was conducted, experimental spectroscopic data for the final product, this compound, was not available in the consulted literature. The provided synthesis protocol is based on established and reliable methods for the individual reaction steps.

Logical Relationships and Workflows

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

This technical guide provides a comprehensive overview of the known and predicted chemical properties of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document synthesizes information from structurally related analogs to build a predictive profile. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of substituted pyrrole derivatives.

Chemical and Physical Properties

| Property | This compound (Predicted) | 2-Formylpyrrole | Methyl 2-(1H-pyrrol-1-yl)acetate | N-Methylpyrrole-2-carboxaldehyde |

| CAS Number | Not available | 1003-29-8[1] | 50966-72-8[2] | 1192-58-1 |

| Molecular Formula | C8H9NO3 | C5H5NO | C7H9NO2[2] | C6H7NO |

| Molecular Weight | 167.16 g/mol | 95.09 g/mol | 139.15 g/mol [2] | 109.12 g/mol |

| Melting Point | Not available | 45.00 to 47.00 °C[1] | Not available | Not available |

| Boiling Point | Not available | 216.00 to 218.00 °C @ 760 mm Hg[1] | Not available | Not available |

| Appearance | Not available | Pale yellow crystalline solid (est)[1] | Not available | Not available |

| Solubility | Not available | Soluble in alcohol. Water: 3.43e+004 mg/L @ 25 °C (est)[1] | Not available | Not available |

| logP (o/w) | Not available | 0.640[1] | Not available | Not available |

Proposed Synthesis

A plausible synthetic route to obtain this compound involves the N-alkylation of 2-formylpyrrole with a suitable haloacetate ester, such as methyl bromoacetate or methyl chloroacetate, in the presence of a base.

Caption: Proposed synthesis of this compound.

Experimental Protocol:

The following is a generalized, hypothetical protocol for the synthesis of this compound.

Materials:

-

2-Formylpyrrole

-

Methyl bromoacetate

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-formylpyrrole in anhydrous DMF, add a suitable base (e.g., 1.5 equivalents of K2CO3 or 1.1 equivalents of NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

-

Characterize the purified compound using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

General Experimental Workflow

The overall process from synthesis to characterization of a novel compound like this compound follows a standard workflow.

Caption: General workflow for synthesis, purification, and characterization.

Safety and Handling

Safety data for this compound is not available. However, based on the safety profiles of related compounds such as N-methylpyrrole-2-carboxaldehyde and other pyrrole derivatives, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3][4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][4] Safety glasses or goggles are recommended.[4]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4] Keep away from strong oxidizing agents, strong bases, and amines.[3]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][4]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

-

If swallowed: Do NOT induce vomiting. Get medical attention.[3]

-

Potential Signaling Pathways and Applications

While no specific biological activity or signaling pathway has been described for this compound, the 2-formylpyrrole moiety is a common feature in a number of natural products that exhibit interesting biological activities. These activities include hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects.[5] The synthesis of various 2-formylpyrrole derivatives is an active area of research.[5]

Given its structure, this compound could serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The formyl group can be readily transformed into other functional groups, and the ester can be hydrolyzed to the corresponding carboxylic acid, providing multiple handles for further chemical modification.

Conclusion

This compound is a substituted pyrrole for which direct experimental data is scarce. However, by examining the properties and synthesis of related compounds, a reasonable prediction of its chemical behavior and a viable synthetic route can be proposed. This guide provides a foundational understanding for researchers interested in exploring the chemistry and potential applications of this and similar molecules. Further experimental work is necessary to fully characterize its physicochemical properties and biological activity.

References

- 1. 2-formyl pyrrole, 1003-29-8 [thegoodscentscompany.com]

- 2. Methyl 2-(1H-pyrrol-1-yl)acetate | 50966-72-8 | ACA96672 [biosynth.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

An In-depth Technical Guide to CAS Number 148191-80-4 (methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate)

For Researchers, Scientists, and Drug Development Professionals

Initial Summary:

Chemical Properties

The fundamental chemical properties of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate are summarized below. This data is compiled from chemical supplier databases.

| Property | Value |

| CAS Number | 148191-80-4 |

| Chemical Name | This compound |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.162 g/mol |

| SMILES | COC(=O)CN1C(=C/C=C1)C=O |

| Physical Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

Synthesis

Detailed, peer-reviewed synthesis protocols specifically for this compound are not currently published. However, the synthesis of related 2-formylpyrrole compounds often involves the Paal-Knorr pyrrole synthesis.

General Paal-Knorr Pyrrole Synthesis Workflow

This generalized workflow illustrates the common steps involved in the synthesis of pyrrole rings, which is a core feature of the target compound.

Caption: Generalized Paal-Knorr pyrrole synthesis workflow.

Biological Activity and Potential Uses (Inferred)

As of the latest literature review, there are no specific studies detailing the biological activity, mechanism of action, or therapeutic uses of this compound. The broader class of 2-formylpyrroles often originates from Maillard reactions in biological systems and food chemistry. Some compounds within this family have been investigated for various biological effects.

Potential Areas of Investigation

Based on the activities of related compounds, potential research avenues for CAS 148191-80-4 could include screening for:

-

Antioxidant Activity: Many pyrrole derivatives exhibit radical scavenging properties.

-

Antiproliferative Effects: Screening against various cancer cell lines could reveal potential cytotoxic activity.

-

Enzyme Inhibition: The aldehyde functional group could potentially interact with active sites of various enzymes.

The logical relationship for investigating the potential of a novel compound like this compound in a drug discovery context is outlined below.

Caption: High-level drug discovery and development pathway.

Experimental Protocols

Due to the absence of published research specifically on this compound, no established experimental protocols for its biological evaluation are available. Researchers interested in studying this compound would need to adapt general assays for antioxidant, antiproliferative, or enzyme inhibition studies.

Example: General Experimental Workflow for In Vitro Screening

The following diagram illustrates a generalized workflow for the initial in vitro screening of a compound with unknown biological activity.

Caption: Generalized workflow for in vitro cell-based assays.

Conclusion

This compound (CAS 148191-80-4) is a chemical compound for which detailed biological data is currently lacking in the public domain. While its chemical structure places it within the broader family of 2-formylpyrroles, which have known biological activities, its specific properties remain to be elucidated. This guide provides the available chemical information and a framework for potential future research. Further investigation through in vitro and in vivo studies is required to determine the pharmacological profile and potential applications of this compound.

An In-depth Technical Guide on the Molecular Structure of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is a pyrrole derivative characterized by a methyl acetate group attached to the nitrogen of the pyrrole ring and a formyl group at the C2 position. This arrangement of functional groups suggests potential for a variety of chemical transformations and biological activities.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound, extrapolated from its ethyl ester analog, Ethyl (2-formyl-1H-pyrrol-1-yl)acetate.[1]

| Property | Predicted Value |

| Molecular Formula | C₈H₉NO₃ |

| Molar Mass | 167.16 g/mol |

| Density | 1.20±0.1 g/cm³ |

| Boiling Point | 285.4±25.0 °C at 760 mmHg |

| pKa | -7.50±0.70 |

Spectral Data (Predicted)

The following tables outline the expected NMR and IR spectral data for this compound, based on the known spectral characteristics of pyrrole derivatives and related compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | s | 1H | Aldehydic proton (-CHO) |

| ~7.0 | t | 1H | Pyrrole H4 |

| ~6.8 | dd | 1H | Pyrrole H3 |

| ~6.2 | dd | 1H | Pyrrole H5 |

| ~5.0 | s | 2H | Methylene protons (-CH₂-) |

| ~3.7 | s | 3H | Methyl ester protons (-OCH₃) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~185 | Aldehydic carbon (-CHO) |

| ~170 | Ester carbonyl carbon (-COO-) |

| ~135 | Pyrrole C2 |

| ~130 | Pyrrole C5 |

| ~120 | Pyrrole C3 |

| ~110 | Pyrrole C4 |

| ~52 | Methyl ester carbon (-OCH₃) |

| ~50 | Methylene carbon (-CH₂-) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1740 | C=O stretching (ester) |

| ~1680 | C=O stretching (aldehyde) |

| ~1550-1450 | C=C stretching (pyrrole ring) |

| ~1200-1000 | C-O stretching (ester) |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not documented, established methods for the synthesis of N-substituted 2-formylpyrroles can be adapted.

Proposed Synthetic Pathway

A plausible synthetic route involves a two-step process: N-alkylation of pyrrole-2-carboxaldehyde followed by esterification, or N-alkylation of pyrrole with a methyl haloacetate followed by formylation. The latter is presented here.

Caption: Proposed synthesis of this compound.

Detailed Experimental Procedure (Hypothetical)

Step 1: Synthesis of Methyl 2-(1H-pyrrol-1-yl)acetate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrrole (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add a solution of methyl bromoacetate (1.1 eq.) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 2-(1H-pyrrol-1-yl)acetate.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

-

In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.5 eq.) to anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere. Stir for 30 minutes.

-

Add a solution of methyl 2-(1H-pyrrol-1-yl)acetate (1.0 eq.) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture into a stirred solution of ice-cold aqueous sodium acetate.

-

Stir for 1 hour, then extract the product with ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Signaling Pathways and Biological Activities

Pyrrole-2-carboxaldehyde derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The structural features of this compound, particularly the electrophilic aldehyde and the ester functionality, suggest it could act as an inhibitor of various enzymes or as a modulator of signaling pathways.

Caption: Potential mechanisms of biological activity.

Further investigation is required to elucidate the specific biological targets and mechanisms of action of this compound. Its structural similarity to other biologically active pyrroles makes it a compelling candidate for screening in various disease models.

References

The Diverse Biological Activities of 2-Formylpyrrole Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 2-formylpyrrole derivatives, a class of compounds with significant therapeutic potential.

Introduction

2-Formylpyrrole derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery.[1][2] Naturally occurring and synthetically accessible, these compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[1][3] Their structural versatility allows for the generation of diverse libraries of compounds with tailored biological functions. This technical guide provides a comprehensive overview of the biological activities of 2-formylpyrrole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Synthetic Methodologies

The synthesis of 2-formylpyrrole derivatives can be achieved through various methods, with the Maillard reaction and the Vilsmeier-Haack reaction being two of the most common approaches.

Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between an amino acid and a reducing sugar, is a key route to the formation of many naturally occurring 2-formylpyrroles.[1]

Experimental Protocol: General Procedure for Maillard Reaction-based Synthesis

-

Reactant Preparation: Dissolve the chosen amino acid or amine and a reducing sugar (e.g., glucose, fructose) in a suitable solvent, such as a mixture of acetic acid and triethylamine.[4]

-

Reaction: Heat the mixture at a specific temperature (e.g., 80-90 °C) for a defined period.[1][4] The reaction progress can be monitored by thin-layer chromatography.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and subjected to an appropriate work-up procedure, which may include extraction and washing. The crude product is then purified using column chromatography to yield the desired 2-formylpyrrole derivative.[4]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrroles.[5]

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature (e.g., 0 °C).[6]

-

Formylation: Add the pyrrole substrate to the freshly prepared Vilsmeier reagent. The reaction mixture is typically stirred at room temperature.[6]

-

Hydrolysis: Upon completion of the reaction, the mixture is carefully poured into a cold solution of a base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate and precipitate the 2-formylpyrrole product.[6]

-

Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.[6]

Biological Activities and Quantitative Data

2-Formylpyrrole derivatives have demonstrated a wide array of biological activities. The following sections summarize the key findings and present quantitative data in tabular format.

Anticancer Activity

Several 2-formylpyrrole derivatives have been shown to possess cytotoxic activity against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Reference(s) |

| Putrescine-derived pyrrole (76) | HeLa, K-562, L-929 | 8.9–20.2 µg/mL | [1] |

| Cadaverine-derived pyrrole (77) | HeLa, K-562, L-929 | 8.9–20.2 µg/mL | [1] |

| Pyrrolezanthine (80) | A-549 (Lung), SW480 (Colon) | 38.3 µM, 33.7 µM | [1] |

Experimental Protocol: Anticancer Activity Screening (MTT Assay)

-

Cell Seeding: Seed cancer cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-formylpyrrole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent, such as DMSO.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Antimicrobial Activity

Certain 2-formylpyrrole derivatives have shown promising activity against pathogenic fungi.

| Compound/Derivative | Microorganism | MIC Value | Reference(s) |

| Pyrrolezanthine butyl ether (83) | Sclerotinia sclerotiorum | 31.2 µg/mL | [1] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in a suitable broth medium.

-

Serial Dilution: Perform serial dilutions of the 2-formylpyrrole derivative in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow fungal growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Antioxidant Activity

The antioxidant potential of 2-formylpyrrole derivatives has been evaluated using various assays.

| Compound/Derivative | Assay | IC50 Value | Reference(s) |

| Magnolamide (5) | Cu²⁺/O₂-induced LDL lipid peroxidation | 9.7 ± 2.8 µM | [1] |

Experimental Protocol: Cu²⁺/O₂-induced LDL Lipid Peroxidation Assay

-

LDL Isolation: Isolate low-density lipoprotein (LDL) from fresh human plasma by ultracentrifugation.

-

Oxidation Induction: Incubate the isolated LDL with a solution of copper(II) sulfate (CuSO₄) to induce lipid peroxidation.[7][8]

-

Compound Treatment: Add various concentrations of the 2-formylpyrrole derivative to the LDL-Cu²⁺ mixture.

-

Peroxidation Measurement: Monitor the formation of conjugated dienes, a marker of lipid peroxidation, by measuring the increase in absorbance at 234 nm over time.[7]

-

IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits lipid peroxidation by 50%, from the dose-response curve.

Enzyme Inhibitory Activity

2-Formylpyrrole derivatives have been identified as inhibitors of various enzymes, including pancreatic lipase and quinone reductase.

| Compound/Derivative | Enzyme | Inhibition/Activity | Reference(s) |

| Tyrosine derivative (43) | Porcine Pancreatic Lipase | 70% inhibition at 100 µM | [1] |

| Alanine derivative (50) | Porcine Pancreatic Lipase | 40% inhibition at 100 µM | [1] |

| Makomotine D (49) | Quinone Reductase | 43.1 µM (concentration to double QR activity) | [1] |

| PBA methyl ester (66) | Quinone Reductase | 2.4 µM (concentration to double QR activity) | [1] |

Experimental Protocol: Porcine Pancreatic Lipase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of porcine pancreatic lipase and a substrate solution, such as p-nitrophenyl butyrate (p-NPB).[9][10]

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the 2-formylpyrrole derivative.[9]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[9]

-

Activity Measurement: Monitor the hydrolysis of the substrate by measuring the increase in absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm).[10]

-

Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value if applicable.

Experimental Protocol: Quinone Reductase Induction Assay

-

Cell Culture: Culture murine hepatoma (Hepa 1c1c7) cells in 96-well plates.[11]

-

Inducer Treatment: Expose the cells to various concentrations of the 2-formylpyrrole derivative for 24 hours.[11]

-

Cell Lysis and Assay: Lyse the cells and measure the quinone reductase activity in the cell lysate using a reaction mixture containing menadione, NADPH, and MTT. The reduction of MTT to a colored formazan product is proportional to the enzyme activity.[11]

-

Activity Calculation: Determine the concentration of the compound required to double the quinone reductase activity (CD value).[11]

Mechanisms of Action and Signaling Pathways

The biological activities of 2-formylpyrrole derivatives are exerted through various molecular mechanisms. Understanding these pathways is crucial for the rational design of more potent and selective therapeutic agents.

Quinone Reductase Induction

Quinone reductase (QR), a phase II detoxification enzyme, plays a critical role in protecting cells from oxidative stress and carcinogens.[1][12] The induction of QR is primarily mediated by the Keap1-Nrf2 signaling pathway.

Caption: Keap1-Nrf2 pathway for Quinone Reductase induction.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1, which targets it for ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as some 2-formylpyrrole derivatives, can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of genes encoding phase II enzymes, including quinone reductase, thereby upregulating their expression.

Pancreatic Lipase Inhibition

Pancreatic lipase is a key enzyme in the digestion of dietary fats.[6] Its inhibition is a therapeutic strategy for the management of obesity.

Caption: Mechanism of pancreatic lipase inhibition.

2-Formylpyrrole derivatives can inhibit pancreatic lipase, likely by binding to its active site and preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. This leads to a reduction in fat absorption and can contribute to weight management.

Conclusion

2-Formylpyrrole derivatives represent a promising class of bioactive compounds with a wide range of therapeutic applications. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for further drug development efforts. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, will be instrumental in the design of next-generation 2-formylpyrrole-based therapeutics with enhanced potency and selectivity. Further research is warranted to fully explore the therapeutic potential of this versatile class of compounds.

References

- 1. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pancreatic lipase inhibitor: Significance and symbolism [wisdomlib.org]

- 6. Medicinal Plants and Their Inhibitory Activities against Pancreatic Lipase: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cu2+ -induced low density lipoprotein peroxidation is dependent on the initial O2 concentration: an O2 consumption study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Porcine Pancreatic Lipase Inhibitory Agent Isolated from Medicinal Herb and Inhibition Kinetics of Extracts from Eleusine indica (L.) Gaertner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

In-depth Technical Guide: Spectroscopic and Synthetic Aspects of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a proposed synthetic route for methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate. Due to the absence of comprehensive experimental data for this specific molecule in the reviewed literature, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. A detailed, plausible experimental protocol for its synthesis is also provided to facilitate further research and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of similar pyrrole-based compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~9.5 - 9.7 | s | - | 1H | CHO |

| ~7.0 - 7.2 | dd | ~2.5, ~1.5 | 1H | Pyrrole H5 |

| ~6.8 - 7.0 | dd | ~4.0, ~1.5 | 1H | Pyrrole H3 |

| ~6.2 - 6.4 | t | ~3.5 | 1H | Pyrrole H4 |

| ~5.1 - 5.3 | s | - | 2H | N-CH₂ |

| ~3.7 - 3.8 | s | - | 3H | O-CH₃ |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 185 | CHO |

| ~168 - 172 | C=O (ester) |

| ~135 - 140 | Pyrrole C2 |

| ~125 - 130 | Pyrrole C5 |

| ~115 - 120 | Pyrrole C3 |

| ~110 - 115 | Pyrrole C4 |

| ~52 - 55 | O-CH₃ |

| ~48 - 52 | N-CH₂ |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 - 1760 | Strong | C=O stretch (ester) |

| ~1670 - 1690 | Strong | C=O stretch (aldehyde) |

| ~1550 - 1600 | Medium | C=C stretch (pyrrole ring) |

| ~1400 - 1500 | Medium | C-H bend (pyrrole ring) |

| ~1200 - 1300 | Strong | C-O stretch (ester) |

| ~750 - 800 | Strong | C-H out-of-plane bend (pyrrole ring) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| ~167 | [M]⁺ (Molecular Ion) |

| ~138 | [M - CHO]⁺ |

| ~108 | [M - COOCH₃]⁺ |

| ~94 | [Pyrrole-CH₂]⁺ |

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of the title compound can be achieved via the N-alkylation of 2-formyl-1H-pyrrole with methyl 2-bromoacetate. This is a common and effective method for introducing an acetate moiety onto a nitrogen-containing heterocycle.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

2-formyl-1H-pyrrole

-

Methyl 2-bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

To a stirred solution of 2-formyl-1H-pyrrole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl 2-bromoacetate (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of the target compound.

This guide provides a foundational framework for the synthesis and spectroscopic analysis of this compound. The predicted data and proposed methodologies are intended to support further empirical investigation into this compound.

Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: A Comprehensive Technical Guide for Synthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate, a versatile synthetic intermediate. This document provides detailed experimental protocols, quantitative data, and visualizations to facilitate its use in research and development, particularly in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a bifunctional organic molecule featuring a pyrrole ring substituted with a formyl group at the 2-position and a methyl acetate group at the 1-position. This unique combination of functional groups makes it a valuable building block for the synthesis of a wide range of more complex molecules. The aldehyde functionality serves as a handle for various carbon-carbon bond-forming reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or participate in other transformations. The pyrrole core itself is a common motif in many biologically active compounds.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Expected to be a pale yellow solid or oil |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ ~9.5 (s, 1H, CHO), δ ~7.1-7.3 (m, 2H, pyrrole-H), δ ~6.2-6.4 (m, 1H, pyrrole-H), δ ~5.0 (s, 2H, N-CH₂), δ ~3.7 (s, 3H, O-CH₃) |

| ¹³C NMR | δ ~180 (C=O, aldehyde), δ ~168 (C=O, ester), δ ~135 (pyrrole C2), δ ~125-130 (pyrrole CH), δ ~110-115 (pyrrole CH), δ ~52 (O-CH₃), δ ~50 (N-CH₂) |

| IR (cm⁻¹) | ~1750 (C=O, ester), ~1670 (C=O, aldehyde), ~2820, 2720 (C-H, aldehyde), ~1550, 1450 (pyrrole ring) |

| Mass Spec (EI) | Expected M⁺ at m/z = 167. Other fragments: m/z = 138 ([M-CHO]⁺), 108 ([M-CO₂CH₃]⁺), 94 ([pyrrole-CHO]⁺) |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from pyrrole. The first step is the formylation of the pyrrole ring, followed by the N-alkylation with a methyl acetate moiety.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Pyrrole-2-carboxaldehyde (Vilsmeier-Haack Reaction)

This reaction introduces the formyl group at the 2-position of the pyrrole ring.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Cool the mixture again in an ice-salt bath and add a solution of freshly distilled pyrrole in anhydrous DMF dropwise, keeping the temperature below 20 °C.

-

After the addition, remove the cooling bath and heat the reaction mixture to 40-50 °C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude pyrrole-2-carboxaldehyde can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Step 2: Synthesis of this compound (N-Alkylation)

This step introduces the methyl acetate group onto the nitrogen atom of the pyrrole ring.

Experimental Protocol:

-

To a solution of pyrrole-2-carboxaldehyde in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Stir the mixture at room temperature for 30 minutes to form the pyrrolide anion.

-

Add methyl bromoacetate dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. The aldehyde group is particularly useful for chain extension and the introduction of new functionalities.

Caption: Key reactions of this compound.

Knoevenagel Condensation

The aldehyde group readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form α,β-unsaturated systems. These products are valuable intermediates for the synthesis of various heterocyclic compounds.

General Experimental Protocol:

-

Dissolve this compound and the active methylene compound in a suitable solvent (e.g., ethanol, toluene).

-

Add a catalytic amount of a base (e.g., piperidine, triethylamine).

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture, and the product may precipitate out. If not, remove the solvent under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde group into an alkene with high stereoselectivity. This allows for the introduction of various substituted vinyl groups.

General Experimental Protocol:

-

Prepare the phosphorus ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent (e.g., THF, DMSO).

-

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

-

Add a solution of this compound in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Role in Drug Discovery and Development

Pyrrole-containing compounds exhibit a wide range of biological activities, and this compound serves as a key starting material for the synthesis of novel drug candidates. The ability to easily modify the aldehyde and ester functionalities allows for the creation of diverse libraries of compounds for high-throughput screening. Derivatives of this intermediate have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthesis of substituted pyrroles that can act as kinase inhibitors or receptor antagonists often utilizes intermediates with similar functionalities.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its synthesis, properties, and reactivity, enabling researchers to effectively utilize this compound in their research endeavors. The detailed protocols and expected data serve as a practical resource for the laboratory synthesis and characterization of this important building block.

A Comprehensive Technical Guide to the Synthesis of Pyrrole-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the primary synthetic routes to pyrrole-2-carboxaldehyde, a crucial heterocyclic building block in medicinal chemistry and materials science. This document offers a comparative analysis of key methodologies, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in selecting and implementing the most suitable synthesis for their specific needs.

Vilsmeier-Haack Formylation of Pyrrole

The Vilsmeier-Haack reaction is the most common and efficient method for the synthesis of pyrrole-2-carboxaldehyde. This reaction involves the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, like phosphorus oxychloride (POCl₃).[1][2][3] The reaction with pyrrole is highly regioselective, yielding predominantly the 2-formyl derivative.[4]

Reaction Pathway

References

Methodological & Application

Application Note and Protocol: Synthesis of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate via N-Alkylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated pyrroles are significant structural motifs in a vast array of natural products and pharmacologically active compounds. The introduction of functionalized alkyl chains onto the pyrrole nitrogen can profoundly influence the biological activity and physicochemical properties of the parent molecule. The alkylation of 2-formylpyrrole, in particular, provides a versatile building block for the synthesis of more complex heterocyclic systems. This document outlines a detailed protocol for the N-alkylation of 2-formylpyrrole with methyl bromoacetate to synthesize methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate, a valuable intermediate for further chemical transformations. The described method is based on established procedures for the N-alkylation of pyrrole derivatives, offering a reliable and efficient route to the target compound.

Data Presentation

The following table summarizes the optimized reaction conditions for the N-alkylation of a pyrrole derivative, which serves as a model for the alkylation of 2-formylpyrrole. These conditions are expected to provide good to excellent yields of the desired product.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (4.0) | DMF | Room Temp. | 14 | 87 |

| 2 | K₂CO₃ (4.0) | DMF | 65 | 5 | ~85 |

Table 1: Optimized reaction conditions for the N-alkylation of a pyrrole derivative, adaptable for the synthesis of this compound. Data is based on analogous reactions reported in the literature[1].

Experimental Protocol

This protocol details the procedure for the synthesis of this compound.

Materials:

-

2-Formylpyrrole

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-formylpyrrole (1.0 equiv.).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the 2-formylpyrrole. To this solution, add anhydrous potassium carbonate (4.0 equiv.).

-

Addition of Alkylating Agent: While stirring the suspension, add methyl bromoacetate (1.2 equiv.) dropwise at room temperature.

-

Reaction: The reaction mixture can be stirred at room temperature for 14 hours or heated to 65 °C for 5 hours to expedite the reaction. Monitor the reaction progress by TLC until the starting material is consumed.[1]

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme

References

one-pot synthesis of pyrrole-2-carbaldehydes from D-ribose

Application Notes and Protocols

Topic: One-Pot Synthesis of Pyrrole-2-carbaldehydes from D-Ribose

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrole-2-carbaldehydes are significant heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules, pharmaceuticals, and functional materials.[1][2] Their synthesis from renewable resources like carbohydrates is a topic of growing interest in sustainable chemistry. This document outlines a practical and efficient one-pot method for synthesizing N-substituted pyrrole-2-carbaldehydes from D-ribose and primary amines. The procedure is based on a modified Maillard reaction, which offers a streamlined approach to these valuable platform chemicals.[3][4]

Reaction Mechanism

The and a primary amine (such as an amino acid ester) proceeds through a cascade of reactions related to the Maillard reaction pathway. The proposed mechanism involves several key steps:

-

N-Glycosylation: The reaction initiates with the condensation of D-ribose and the primary amine to form an N-glycosylamine.

-

Amadori Rearrangement: The N-glycosylamine undergoes an Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose derivative.

-

Dehydration & Cyclization: Subsequent dehydration and cyclization steps lead to the formation of the pyrrole ring.

-

Final Product Formation: Further elimination of water results in the aromatic pyrrole-2-carbaldehyde.[1][5][6][7]

The use of oxalic acid as a catalyst in a solvent like dimethyl sulfoxide (DMSO) has been shown to facilitate these transformations under relatively mild conditions.[3][4]

Caption: Proposed reaction mechanism for the formation of pyrrole-2-carbaldehydes.

Experimental Protocols

This section provides a general protocol for the one-pot synthesis of N-substituted pyrrole-2-carbaldehydes from D-ribose.

Materials and Reagents:

-

D-Ribose

-

Primary amine (e.g., L-amino acid methyl ester hydrochloride)

-

Oxalic acid (dihydrate)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-ribose (1.0 eq.) and the desired primary amine (1.0-1.2 eq.) in DMSO.

-

Catalyst Addition: Add oxalic acid (1.0 eq.) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 30-60 minutes.[3][4] Alternatively, for certain amino esters, the reaction can be performed under pressurized conditions (2.5 atm) at 80 °C.[1]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrrole-2-carbaldehyde.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 6. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate in Maillard Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate as a reactant in Maillard reactions. This compound, a stable pyrrole-2-carboxaldehyde derivative, serves as a key intermediate for the controlled generation of Maillard reaction products (MRPs), including colored melanoidins and biologically active advanced glycation end-products (AGEs).

Introduction

The Maillard reaction, a non-enzymatic browning process, involves a complex cascade of reactions between reducing sugars and amino compounds. Pyrrole-2-carboxaldehydes are significant intermediates formed during this process. This compound is a stable, N-substituted pyrrole-2-carboxaldehyde that can be synthesized and used as a starting material to investigate the later stages of the Maillard reaction. Its application allows for a more controlled study of the formation of specific MRPs and their biological effects, bypassing the initial, often less specific, stages of the Maillard reaction. A notable product of Maillard reactions involving similar structures is pyrraline, an advanced glycation end-product (AGE) implicated as a biomarker in diabetes.[1]

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process involving the initial formation of the N-substituted pyrrole ring followed by formylation.

Step 1: Paal-Knorr Synthesis of Methyl 2-(1H-pyrrol-1-yl)acetate

The Paal-Knorr synthesis is a robust method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[2][3]

-

Reaction Scheme: 2,5-Dimethoxytetrahydrofuran + Methyl 2-aminoacetate → Methyl 2-(1H-pyrrol-1-yl)acetate

-

Protocol:

-

In a round-bottom flask, dissolve methyl 2-aminoacetate hydrochloride (1 equivalent) and sodium acetate (1 equivalent) in a minimal amount of water.

-

Add 2,5-dimethoxytetrahydrofuran (1 equivalent) to the solution.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After cooling to room temperature, extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2-(1H-pyrrol-1-yl)acetate.

-

Step 2: Vilsmeier-Haack Formylation of Methyl 2-(1H-pyrrol-1-yl)acetate

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocyclic compounds like pyrroles.[4][5][6]

-

Reaction Scheme: Methyl 2-(1H-pyrrol-1-yl)acetate + Vilsmeier reagent (POCl₃/DMF) → this compound

-

Protocol:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride tube, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, maintaining the temperature below 10°C.

-

Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Dissolve methyl 2-(1H-pyrrol-1-yl)acetate (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography to obtain this compound.

-

Application in Maillard Reactions: Formation of Melanoidins

This compound can be reacted with various amino acids to produce colored melanoidins. The extent of browning can be quantified by UV-Vis spectrophotometry.[7][8]

Experimental Protocol: Maillard Reaction with Amino Acids

-

Prepare stock solutions of this compound (e.g., 0.1 M in ethanol) and various amino acids (e.g., 0.1 M in a suitable buffer, pH 7-8).

-

In a series of reaction vials, combine the this compound stock solution, an amino acid stock solution, and buffer to a final volume (e.g., 5 mL).

-

Seal the vials and incubate them in a heating block or water bath at a controlled temperature (e.g., 95°C) for a specified time (e.g., up to 9 hours).[7]

-

At regular intervals, remove aliquots from each vial and cool them immediately in an ice bath to stop the reaction.

-

Dilute the aliquots with the reaction buffer and measure the absorbance at 420 nm using a UV-Vis spectrophotometer to determine the browning index.[7][8]

Expected Outcomes and Data Presentation

The intensity of the brown color, and thus the absorbance at 420 nm, is expected to increase with reaction time and will vary depending on the amino acid used. Amino acids with more than one amino group (e.g., lysine) are generally more reactive in the Maillard reaction.[9]

Table 1: Relative Browning Intensity of this compound with Different Amino Acids

| Amino Acid | Relative Browning (A420) after 4h at 95°C (Hypothetical Data) |

| Glycine | 0.35 |

| Alanine | 0.30 |

| Valine | 0.25 |

| Leucine | 0.28 |

| Lysine | 0.85 |

| Arginine | 0.70 |

| Cysteine | 0.55 (may produce distinct sulfurous notes) |

Note: This table presents hypothetical data for illustrative purposes. Actual values will depend on precise experimental conditions.

Biological Significance: Advanced Glycation End-products (AGEs) and RAGE Signaling

Pyrrole-2-carboxaldehyde derivatives formed during Maillard reactions in vivo are known as Advanced Glycation End-products (AGEs). These AGEs can interact with the Receptor for Advanced Glycation End products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction is implicated in the pathogenesis of various inflammatory and metabolic diseases, including diabetes.

The binding of AGEs, such as pyrraline-like structures, to RAGE activates intracellular signaling cascades. A key pathway involves the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS). This oxidative stress, in turn, activates the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines like IL-6 and TNF-α. This creates a positive feedback loop that perpetuates inflammation and cellular damage.

Experimental Workflow for Studying AGE-RAGE Interaction

Caption: Workflow for investigating the biological activity of Maillard reaction products.

AGE-RAGE Signaling Pathway

Caption: AGE-RAGE signaling cascade leading to inflammation.

References

- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. myfoodresearch.com [myfoodresearch.com]

- 8. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Reduction of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the chemoselective reduction of the formyl group in methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate to the corresponding hydroxymethyl derivative. The recommended method employs sodium borohydride (NaBH₄), a mild reducing agent that offers high selectivity for aldehydes in the presence of esters. This protocol is designed to be a practical guide for researchers requiring this transformation in their synthetic workflows.

Introduction

The selective reduction of a formyl group in a molecule containing other reducible functionalities, such as an ester, is a common challenge in organic synthesis. For the substrate this compound, the conversion of the aldehyde to a primary alcohol is a key step in the synthesis of various biologically active compounds and functional materials. Sodium borohydride is an ideal reagent for this purpose due to its mild nature and excellent chemoselectivity, which allows for the reduction of the aldehyde without affecting the methyl ester group.

Reaction Scheme

The chemical transformation is as follows:

Comparative Data of Reduction Methods

While sodium borohydride is the most common and recommended reagent for this selective reduction, other methods could be considered. The following table provides a comparison of potential reducing agents.

| Reducing Agent | Typical Conditions | Selectivity for Aldehyde over Ester | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Excellent | Mild, easy to handle, high yield, cost-effective | May require longer reaction times for sterically hindered substrates |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to RT | Poor | Very powerful reducing agent | Reduces both aldehydes and esters; highly reactive and pyrophoric |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni, various solvents and pressures | Good to Excellent | "Green" method, high yields possible | Requires specialized equipment for handling hydrogen gas; catalyst can sometimes be sensitive to sulfur-containing compounds. |

Detailed Experimental Protocol: Sodium Borohydride Reduction

This protocol is adapted from established procedures for the selective reduction of 2-formylpyrrole derivatives.[1]

Materials and Reagents

-

This compound

-

Sodium borohydride (NaBH₄)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask, add a magnetic stir bar.

-

Cooling: Cool the flask in an ice-water bath to 0 °C with stirring.

-

Addition of NaBH₄: Once the solution has reached 0 °C, add sodium borohydride (1.5 eq) portion-wise over 5-10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the excess sodium borohydride.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 2-(2-(hydroxymethyl)-1H-pyrrol-1-yl)acetate. A high yield is expected for this reaction.[1]

Visual Diagrams

Experimental Workflow

Caption: A streamlined workflow for the reduction of this compound.

Signaling Pathway Analogy: Reagent Interaction

Caption: Diagram illustrating the selective interaction of NaBH₄ with the formyl group.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient NaBH₄ | Add an additional 0.5 eq of NaBH₄ and continue to monitor the reaction. |

| Low reaction temperature | Allow the reaction to slowly warm to room temperature. | |

| Formation of Byproducts | Over-reduction (unlikely with NaBH₄) | Ensure the reaction temperature is maintained at 0 °C. |

| Impure starting material | Purify the starting material before the reaction. | |

| Low Yield | Inefficient extraction | Perform additional extractions of the aqueous layer. |

| Loss of product during purification | Use care during column chromatography and solvent removal. |

Safety Information

-

Sodium borohydride is a flammable solid and can react with water to produce hydrogen gas. Handle in a well-ventilated fume hood and avoid contact with strong acids.

-

Methanol and dichloromethane are toxic and flammable. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Always perform reactions in a well-ventilated area.

References

Hydrolysis of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: Application Notes and Protocols for Researchers

[City, State] – [Date] – This application note provides detailed protocols for the hydrolysis of the ester in methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate to yield (2-formyl-1H-pyrrol-1-yl)acetic acid. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols outlined below offer both base- and acid-catalyzed methods, catering to different laboratory needs and substrate sensitivities.

Introduction

Pyrrole-2-carboxaldehydes are significant structural motifs found in numerous natural products and pharmacologically active compounds. The derivatization of these molecules often requires the modification of substituent groups, such as the hydrolysis of an ester to its corresponding carboxylic acid. The target molecule, this compound, possesses both a pyrrole ring and a formyl group, which can be sensitive to reaction conditions. Therefore, careful selection of the hydrolysis method is crucial to achieve a high yield of the desired carboxylic acid while minimizing potential side reactions, such as the Cannizzaro reaction under strongly basic conditions or polymerization under strongly acidic conditions.

This document provides detailed experimental procedures for the saponification (base-catalyzed hydrolysis) and acid-catalyzed hydrolysis of this compound, along with a discussion of the relevant chemical principles and potential challenges.

Data Presentation

While specific quantitative data for the hydrolysis of this compound is not extensively available in the literature, the following table summarizes typical conditions and expected outcomes based on general ester hydrolysis protocols and the reactivity of similar pyrrole derivatives. Researchers should consider these as starting points for optimization.

| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |

| Reagent | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |

| Solvent | Tetrahydrofuran (THF)/Water or Methanol/Water | Dioxane/Water or Acetonitrile/Water |

| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |

| Reaction Time | 1 - 6 hours | 2 - 12 hours |

| Typical Molar Excess of Reagent | 1.1 - 2.0 equivalents | Catalytic to excess |

| Anticipated Yield | 70-95% | 60-85% |

| Potential Side Reactions | Cannizzaro reaction, deformylation | Polymerization, deformylation |

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol describes the hydrolysis of this compound using lithium hydroxide. LiOH is often preferred for its high reactivity at lower temperatures, which can help to minimize side reactions.

Materials:

-

This compound

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF), reagent grade

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., a 3:1 v/v ratio). The concentration should be approximately 0.1-0.2 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

Addition of Base: In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5 equivalents) in water. Slowly add the LiOH solution dropwise to the stirred solution of the ester over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-4 hours.

-

Quenching and Acidification: Once the reaction is complete, remove the flask from the ice bath. Carefully add 1 M HCl to the reaction mixture to quench the excess base and acidify the solution to a pH of approximately 2-3. This will protonate the carboxylate to form the carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine (1 x volume of the organic layer) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (2-formyl-1H-pyrrol-1-yl)acetic acid.

-

Purification (if necessary): The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Acid-Catalyzed Hydrolysis